ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, there are related compounds that have been synthesized. For example, a series of 5-pyrazolyl-ureas were synthesized starting from 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-ethyl carboxylate .Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a doubly unsaturated five-membered ring containing two nitrogen atoms . The biological and pharmacological properties of pyrazole can be due to its particular chemical characteristics: pyrazole presents a nitrogen atom 1 (N1), also named “pyrrole-like” because its unshared electrons are conjugated with the aromatic system; and a nitrogen atom 2 (N2), named as “pyridine-like” since the unshared electrons are not compromised with resonance .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate are not available in the retrieved resources .Scientific Research Applications
- 5APs have been studied for their anti-cancer potential. Specifically, they exhibit promising anti-proliferative effects, suppressing the growth of specific cancer cell lines .
- 5APs demonstrate radical scavenging activity, as assessed by the DPPH assay. This suggests their potential as antioxidants, protecting cells from oxidative stress .
- In human platelets, 5APs were evaluated for their anti-aggregating properties. These compounds may inhibit platelet aggregation, which is relevant for cardiovascular health .
- Derivative 5APs 3 significantly inhibited ROS production in platelets. ROS play a role in various diseases, and controlling their levels is crucial .
- In silico calculations were performed to assess drug-likeness properties and pharmacokinetics. These analyses guide drug development by predicting how well a compound may behave in vivo .
Anti-Cancer Activity
Antioxidant Properties
Anti-Aggregating Effects
Inhibition of Reactive Oxygen Species (ROS)
Drug-Likeness and Pharmacokinetics
Chemical Modifications
Mechanism of Action
Target of Action
Related compounds have been shown to interact with human β3-adrenoceptor (ar) expressed in chinese hamster ovary (cho) cells .
Mode of Action
Pyrazolyl-ureas, a class of compounds with a similar pyrazole nucleus, have been shown to interact at the intracellular level on many pathways, particularly on different kinases such as src, p38-mapk, trka, and others .
Biochemical Pathways
Related compounds have been shown to increase cyclic amp accumulation , suggesting that they may affect pathways related to cyclic AMP signaling.
Result of Action
Related compounds have been shown to have a wide spectrum of biological activities, ranging from antibacterial and antifungal to anticarcinogenic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
properties
IUPAC Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)11-8-16-17(13(11)15)9-12(18)10-6-4-3-5-7-10/h3-8,12,18H,2,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCGXXFMKIESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC(C2=CC=CC=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate |
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